N-[3-(1,3-BENZOTHIAZOL-2-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE
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Overview
Description
N-[3-(1,3-BENZOTHIAZOL-2-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE is a complex organic compound that features a benzothiazole moiety, a tetrahydrobenzothiophene ring, and a sulfonylamino benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-BENZOTHIAZOL-2-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole moiety, followed by the formation of the tetrahydrobenzothiophene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-BENZOTHIAZOL-2-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features suggest potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(1,3-BENZOTHIAZOL-2-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE is not well-understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzothiazole moiety, in particular, is known to interact with various biological targets, potentially disrupting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide
- N-(1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide
- N-(1,3-benzothiazol-2-yl)-4-ethoxybenzenesulfonamide
Uniqueness
N-[3-(1,3-BENZOTHIAZOL-2-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE is unique due to its combination of a benzothiazole moiety with a tetrahydrobenzothiophene ring and a sulfonylamino benzamide group. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O3S3/c1-18-14-16-19(17-15-18)38(34,35)32-22-10-4-2-8-20(22)27(33)31-29-26(21-9-3-6-12-24(21)36-29)28-30-23-11-5-7-13-25(23)37-28/h2,4-5,7-8,10-11,13-17,32H,3,6,9,12H2,1H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEIKHOHPMSNST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C4=C(S3)CCCC4)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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